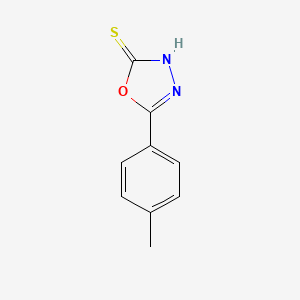

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Descripción general

Descripción

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are often evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds like celecoxib, a diaryl-substituted pyrazole, have been studied extensively . Celecoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little drug (2%) being eliminated unchanged in the urine .

Result of Action

Similar compounds have shown significant antipromastigote activity . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Actividad Biológica

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of MPOT, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Chemical Formula : C₉H₈N₂OS

- Molecular Weight : 192.24 g/mol

- CAS Number : 31130-15-1

The structure of MPOT features a thiol group attached to a 1,3,4-oxadiazole ring, which is crucial for its biological activities.

Antimicrobial Activity

Research indicates that MPOT exhibits significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, MPOT showed enhanced antibacterial and antifungal activities compared to other derivatives lacking the thiol group.

Table 1: Antimicrobial Activity of MPOT and Related Compounds

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | High | Moderate |

| Thiazolyl oxadiazole derivatives | Moderate | Low |

The presence of the thiol group in MPOT is believed to contribute to its effectiveness against a range of microbial strains .

Anticancer Activity

MPOT has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that MPOT exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to significantly inhibit cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity of MPOT Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 activation |

| HeLa | 20.00 | Inhibition of tubulin polymerization |

| A549 | 18.50 | Disruption of mitochondrial function |

Flow cytometry analysis revealed that treatment with MPOT led to an increase in annexin V-positive apoptotic cells, indicating its potential as an anticancer agent .

The biological activity of MPOT can be attributed to several mechanisms:

- Apoptosis Induction : MPOT activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors like p53.

- Tubulin Polymerization Inhibition : Similar to other anticancer agents, MPOT disrupts microtubule dynamics, leading to cell cycle arrest.

- Antioxidant Properties : The thiol group may confer antioxidant activity, protecting normal cells while targeting cancerous cells.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting bacterial and fungal infections. Research indicates that compounds with the oxadiazole moiety exhibit potent antimicrobial activities. For example, studies have shown that derivatives of oxadiazole can inhibit tubulin polymerization, which is essential for cancer cell division and growth . The compound's ability to interact with biological targets makes it a valuable candidate for developing new therapeutic agents.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Various bacterial strains | |

| This compound | Antifungal | Fungal pathogens |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying metal ions. Its reactivity allows for enhanced accuracy in environmental and industrial testing methods. The compound can form stable complexes with various metal ions, facilitating their detection in complex matrices .

Material Science

The incorporation of this compound into polymer formulations significantly improves their thermal stability and mechanical properties. This enhancement is crucial for developing durable materials used in various applications, including coatings and composites. The compound's unique structure contributes to the overall performance of the materials .

Agricultural Chemistry

In agricultural chemistry, this compound shows potential as an eco-friendly pesticide or fungicide. Its application can provide effective crop protection while minimizing harmful environmental impacts. The research highlights its efficacy against certain pests and diseases affecting crops, making it a promising candidate for sustainable agricultural practices .

Research in Organic Electronics

The properties of this compound are being explored in the field of organic electronics. It is investigated for its role in organic semiconductors, contributing to advancements in flexible electronics and energy-efficient devices. The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Propiedades

IUPAC Name |

5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCICTPARDQGART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MPOT inhibit corrosion on mild steel in acidic environments?

A: MPOT acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. The research suggests that MPOT molecules adsorb onto the mild steel surface, forming a protective film that hinders the interaction between the corrosive solution (1.0 M HCl in this case) and the metal surface []. This adsorption process is supported by the observed increase in charge transfer resistance (Rct) and decrease in double layer capacitance (Cdl) values from electrochemical impedance spectroscopy (EIS) measurements []. The study also indicates that the adsorption of MPOT onto mild steel follows the Langmuir adsorption isotherm [].

Q2: How does the concentration of MPOT affect its corrosion inhibition efficiency?

A: The research demonstrates that increasing the concentration of MPOT in the 1.0 M HCl solution leads to an increase in its inhibition efficiency (IE%) []. This positive correlation suggests that a higher concentration of MPOT results in a greater number of molecules adsorbing onto the mild steel surface, forming a more robust protective layer and effectively reducing the corrosion rate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.